molecular formula C29H22Cl2O2 B3226816 5,5'-Bis(4-chlorophenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol CAS No. 1258326-99-6

5,5'-Bis(4-chlorophenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol

Cat. No. B3226816
CAS RN: 1258326-99-6
M. Wt: 473.4 g/mol
InChI Key: OECHZYWTGWPLGL-UHFFFAOYSA-N
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Description

5,5’-Bis(4-chlorophenyl)-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol is a chemical compound with an intriguing structure. It belongs to the class of substituted 1,3-dioxanes, which have been extensively studied due to their conformational behavior and diverse applications in organic synthesis and drug design . This compound contains two aromatic chlorophenyl substituents and a spirobi[1,2-dihydroindene] core.


Synthesis Analysis

The synthesis of this compound involves the condensation of 2,2-bis(bromomethyl)propane-1,3-diol with p-chlorophenyl methyl ketone . The resulting product crystallizes in the orthorhombic crystal system .


Molecular Structure Analysis

The crystal structure reveals that the compound adopts a chair conformation with an axial aromatic substituent. This conformation is stabilized by π-π interactions between the oxadiazole and phenyl rings. The C–H…N intermolecular interactions contribute to its overall stability .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly mentioned, it is essential to consider its potential reactivity due to the presence of two reaction centers (halogen atoms) capable of nucleophilic substitution . Further experimental studies would be needed to explore its reactivity in detail.


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 210-212°C .

Mechanism of Action

Clofazimine , a related compound, provides insights into the mechanism of action. Clofazimine is a phenazine dye used to treat leprosy. It is believed to work by interfering with DNA . Although direct evidence for the mechanism of action of our compound is lacking, understanding its structural features may guide further investigations.

properties

IUPAC Name

5,5'-bis(4-chlorophenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22Cl2O2/c30-21-7-1-17(2-8-21)23-11-5-19-13-15-29(25(19)27(23)32)16-14-20-6-12-24(28(33)26(20)29)18-3-9-22(31)10-4-18/h1-12,32-33H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECHZYWTGWPLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3=C2C(=C(C=C3)C4=CC=C(C=C4)Cl)O)C5=C1C=CC(=C5O)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-6,6'-Bis(4-chlorophenyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5'-Bis(4-chlorophenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol
Reactant of Route 2
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5,5'-Bis(4-chlorophenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol
Reactant of Route 3
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5,5'-Bis(4-chlorophenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol
Reactant of Route 4
5,5'-Bis(4-chlorophenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol
Reactant of Route 5
5,5'-Bis(4-chlorophenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol
Reactant of Route 6
Reactant of Route 6
5,5'-Bis(4-chlorophenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol

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